molecular formula C8H9N3O3S B15206046 2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide

2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide

Cat. No.: B15206046
M. Wt: 227.24 g/mol
InChI Key: YSNZKYAMGOLPSO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide is a heterocyclic compound that features a benzoxazole core with an aminomethyl group at the 2-position and a sulfonamide group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by sulfonation. One common method involves the reaction of 2-aminophenol with formaldehyde to form the aminomethyl group, followed by cyclization to form the benzoxazole ring. The sulfonamide group can then be introduced via sulfonation using reagents such as chlorosulfonic acid or sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize reaction efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and sulfonamide groups play crucial roles in binding to these targets, often through hydrogen bonding and electrostatic interactions. This binding can inhibit the activity of enzymes or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Lacks the aminomethyl and sulfonamide groups but shares the core structure.

    2-Aminobenzoxazole: Similar but without the sulfonamide group.

    7-Sulfonamidobenzoxazole: Similar but without the aminomethyl group

Uniqueness

2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide is unique due to the presence of both the aminomethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C8H9N3O3S

Molecular Weight

227.24 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzoxazole-7-sulfonamide

InChI

InChI=1S/C8H9N3O3S/c9-4-7-11-5-2-1-3-6(8(5)14-7)15(10,12)13/h1-3H,4,9H2,(H2,10,12,13)

InChI Key

YSNZKYAMGOLPSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)OC(=N2)CN

Origin of Product

United States

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